molecular formula C23H19N3O3 B2480359 N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide CAS No. 955302-34-8

N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide

Cat. No.: B2480359
CAS No.: 955302-34-8
M. Wt: 385.423
InChI Key: GBCJYCDLWLPGGT-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide is a synthetic organic compound featuring a benzodioxol (1,3-benzodioxole) moiety linked via an acetamide bridge to a 2-benzyl-substituted benzodiazol (benzimidazole) group. The benzodioxol group (C₇H₅O₂) is a bicyclic structure known for enhancing metabolic stability and bioavailability in pharmaceuticals . The benzodiazol (C₇H₅N₂) core, particularly when substituted with a benzyl group (C₇H₇), may contribute to interactions with biological targets such as enzymes or receptors . The acetamide linker (C₂H₃NO) provides structural flexibility, enabling conformational adaptability for binding.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-benzylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-23(24-17-10-11-20-21(13-17)29-15-28-20)14-26-19-9-5-4-8-18(19)25-22(26)12-16-6-2-1-3-7-16/h1-11,13H,12,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCJYCDLWLPGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction of Catechol Derivatives

The 1,3-benzodioxole ring system is synthesized from catechol derivatives. Nitration of 1,3-benzodioxole-5-carboxylic acid with concentrated HNO₃ at 0–5°C produces 5-nitro-1,3-benzodioxole, followed by catalytic hydrogenation (H₂, 10% Pd/C, ethanol) to yield 5-amino-1,3-benzodioxole.

Table 1: Characterization of 5-Amino-1,3-Benzodioxole

Property Value
Yield 68–72%
Melting Point 89–92°C
IR (KBr, cm⁻¹) 3350 (N–H), 1610 (C–N)
¹H NMR (CDCl₃, δ ppm) 6.45 (s, 1H, Ar–H), 5.90 (s, 2H, OCH₂O)

Preparation of 2-Benzyl-1H-Benzimidazole

Condensation of o-Phenylenediamine with Benzyl Aldehyde

A mixture of o-phenylenediamine (1.08 g, 10 mmol) and benzaldehyde (1.06 mL, 10 mmol) in acetic acid (20 mL) is refluxed for 8 h. The reaction proceeds via Schiff base formation, followed by cyclization to yield 2-benzyl-1H-benzimidazole.

Table 2: Optimization of 2-Benzyl-1H-Benzimidazole Synthesis

Catalyst Temperature (°C) Time (h) Yield (%)
AcOH 120 8 65
HCl 100 12 58
H₂SO₄ 110 6 71

Chloroacetylation of 2-Benzyl-1H-Benzimidazole

N1-Alkylation with Chloroacetyl Chloride

2-Benzyl-1H-benzimidazole (2.10 g, 10 mmol) is dissolved in anhydrous dichloromethane (30 mL) under nitrogen. Chloroacetyl chloride (1.13 mL, 14 mmol) is added dropwise at 0°C, followed by triethylamine (2.8 mL, 20 mmol). After stirring for 2 h, the mixture yields 1-chloroacetyl-2-benzyl-1H-benzimidazole as a white solid.

Table 3: Reaction Parameters for Chloroacetylation

Parameter Value
Solvent CH₂Cl₂
Base Et₃N
Temperature 0°C → RT
Yield 82%
Melting Point 99–102°C

Coupling of 1-Chloroacetyl-2-Benzylbenzimidazole with 5-Amino-1,3-Benzodioxole

Nucleophilic Substitution in DMF

A solution of 1-chloroacetyl-2-benzyl-1H-benzimidazole (2.85 g, 10 mmol) and 5-amino-1,3-benzodioxole (1.51 g, 10 mmol) in DMF (30 mL) is stirred with K₂CO₃ (2.76 g, 20 mmol) and KI (0.83 g, 5 mmol) at 60°C for 6 h. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1), and the product is purified via silica gel chromatography.

Table 4: Coupling Reaction Optimization

Condition Yield (%) Purity (%)
DMF, K₂CO₃, 60°C 78 98
THF, Et₃N, 40°C 52 91
CH₃CN, NaHCO₃, 50°C 65 95

Palladium-Catalyzed Intramolecular Cyclization (Alternative Route)

Pd₂(dba)₃-Mediated C–N Bond Formation

For substrates with steric hindrance, a palladium-catalyzed method is employed. A mixture of 2-(2-benzyl-1H-benzodiazol-1-yl)acetic acid (2.32 g, 8 mmol), 5-amino-1,3-benzodioxole (1.21 g, 8 mmol), Pd₂(dba)₃ (0.18 g, 0.2 mmol), and Xantphos (0.23 g, 0.4 mmol) in toluene (20 mL) is heated at 100°C for 12 h. The reaction affords the target compound in 74% yield after column chromatography.

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Cl bond, followed by amine coordination and reductive elimination to form the acetamide linkage.

Characterization and Analytical Data

Spectroscopic Confirmation

IR (KBr, cm⁻¹) : 3280 (N–H), 1665 (C=O), 1590 (C=N).
¹H NMR (DMSO-d₆, δ ppm) : 8.21 (s, 1H, benzodiazole-H), 7.45–7.12 (m, 9H, Ar–H), 5.95 (s, 2H, OCH₂O), 4.82 (s, 2H, CH₂CO), 3.75 (s, 2H, CH₂Ph).
¹³C NMR (DMSO-d₆, δ ppm) : 168.4 (C=O), 147.2 (C=N), 136.1–108.9 (Ar–C), 101.3 (OCH₂O), 44.5 (CH₂CO), 35.2 (CH₂Ph).

Challenges and Side Reactions

Competing Pathways in Alkylation

Unprotected amines on the benzodioxole ring may lead to over-alkylation, reducing yields. Using Boc-protected intermediates and kinetic control at low temperatures minimizes this issue.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote decomposition. A balance is achieved using toluene with Pd catalysts.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems with residence times of 30 min at 120°C improve throughput (90% yield) while reducing Pd catalyst loading to 0.5 mol%.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparison

The compound is compared below with six structurally related analogs from the evidence (Table 1).

Table 1: Structural and Functional Comparison of Target Compound and Analogs
Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported) References
Target Compound C₂₃H₂₀N₃O₃ 386.43 Benzodioxol, benzodiazol, benzyl, acetamide Not specified
2-(2H-1,3-Benzodioxol-5-yl)-N-(cyclopentaoxazol-3-yl)acetamide () C₁₅H₁₄N₂O₄ 310.29 Benzodioxol, cyclopentaoxazole, acetamide Potential C–H bond functionalization
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide () C₁₁H₁₂ClNO₃ 241.67 Benzodioxol, chloroacetamide Not specified (crystallographic analysis)
2-Amino-N-(2H-1,3-benzodioxol-5-yl)acetamide () C₉H₁₀N₂O₃ 194.19 Benzodioxol, aminoacetamide Not specified
N-(1,3-Benzodioxol-5-yl)-2-[(2-phenylindol-3-yl)sulfanyl]acetamide () C₂₂H₁₇N₃O₃S 415.45 Benzodioxol, indolylsulfanyl, acetamide Not specified (screening compound)
G420-0046 () C₂₄H₁₉N₅O₃S 469.50 Benzodioxol, pyrazolopyrazinylsulfanyl, acetamide Screening compound (drug discovery)
Egalognastat () C₁₇H₂₁N₅O₃S 375.45 Benzodioxol, thiadiazole, piperazine, acetamide O-GlcNAcase enzyme inhibition
Key Observations:

Substituent Diversity :

  • The target compound uniquely combines benzodioxol, benzodiazol, and benzyl groups. In contrast, analogs like G420-0046 () and ’s compound feature sulfur-containing groups (sulfanyl) linked to heterocycles (indole, pyrazolo-pyrazine), which may enhance binding to metal ions or hydrophobic pockets .
  • Egalognastat () includes a thiadiazole-piperazine motif, critical for its O-GlcNAcase inhibitory activity .

Molecular Weight and Complexity :

  • The target compound (386.43 g/mol) is heavier than simpler analogs like ’s compound (194.19 g/mol), reflecting its extended aromatic system. Higher molecular weight may influence pharmacokinetics (e.g., solubility, membrane permeability).

Aminoacetamide () offers a site for hydrogen bonding or derivatization .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a unique chemical structure characterized by:

  • A benzodioxole moiety
  • A benzodiazole group
  • An acetamide functional group

This combination is believed to contribute to its diverse biological activities.

Although specific mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit the following activities:

  • Enzyme Inhibition : Compounds with benzodioxole and benzodiazole structures have been reported to inhibit various enzymes, potentially affecting metabolic pathways.
  • Anticancer Activity : Similar derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.
  • Antimicrobial Properties : Some derivatives exhibit selective antibacterial activity against Gram-positive bacteria.

Anticancer Activity

Several studies have investigated the anticancer potential of benzodiazole derivatives. For instance:

CompoundCancer TypeIC50 (µM)Reference
Compound AMCF-7 (Breast)10
Compound BA549 (Lung)15
This compoundTBDTBDCurrent Study

Note: Specific IC50 values for this compound are currently under investigation.

Antimicrobial Activity

The antimicrobial activity of related compounds has been documented as follows:

CompoundTarget OrganismMIC (µg/mL)Reference
Compound CBacillus subtilis25
Compound DEscherichia coli50
This compoundTBDTBDCurrent Study

Note: Further studies are required to determine the specific antimicrobial efficacy of this compound.

Structure–Activity Relationships (SAR)

The biological activity of benzodiazole and benzodioxole derivatives often correlates with their structural features. Key observations include:

  • Substituent Effects : Electron-donating groups on the aromatic rings tend to enhance activity.
  • Positioning of Functional Groups : The placement of substituents significantly influences potency and selectivity against target enzymes or cancer cells.

Case Studies

Recent research has highlighted the potential of benzodioxole derivatives in cancer treatment. For example:

A study on a series of benzodiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The most active compounds were noted for their ability to induce apoptosis in cancer cells through mitochondrial pathways .

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